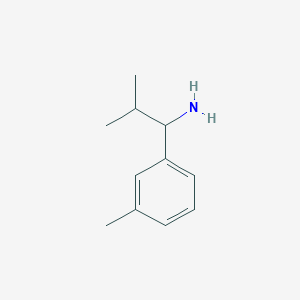

2-Methyl-1-(m-tolyl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

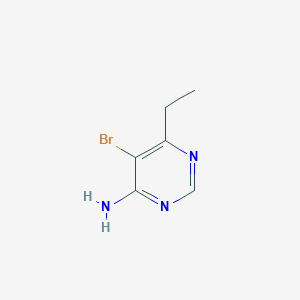

“2-Methyl-1-(m-tolyl)propan-1-amine” is an organic compound with the molecular formula C11H17N . It is related to the class of compounds known as amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups .

Synthesis Analysis

Amines, including “2-Methyl-1-(m-tolyl)propan-1-amine”, can be synthesized through various methods. One common method is the Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Molecular Structure Analysis

The molecular structure of “2-Methyl-1-(m-tolyl)propan-1-amine” consists of a tolyl group (a methyl group attached to a phenyl ring) and a 2-methylpropan-1-amine group .Chemical Reactions Analysis

As an amine, “2-Methyl-1-(m-tolyl)propan-1-amine” can undergo a variety of chemical reactions. For instance, amines can react with carboxylic acids to form amides, or with alkyl halides to form secondary or tertiary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1-(m-tolyl)propan-1-amine” would depend on its structure. For instance, it would be expected to have a higher boiling point than simpler amines due to the presence of the aromatic ring .Wissenschaftliche Forschungsanwendungen

Novel Routes to Pyrroles

A study outlined a novel route to synthesize 1,2,4-trisubstituted pyrroles using a palladium-catalyzed reaction involving primary amines, demonstrating the versatility of amine derivatives in chemical synthesis (Friedrich, Wächtler, & Meijere, 2002).

CO2 Capture and Solubility

Research on the solubility of carbon dioxide in mixtures of 2-amino-2-methyl-1-propanol and organic solvents provides insights into the application of sterically hindered amines for CO2 absorption processes, highlighting the benefits of these compounds in industrial applications due to their unique chemical properties (Svensson, Edfeldt, Velasco, Hulteberg, & Karlsson, 2014).

Corrosion Inhibition

A study on the synthesis of tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, revealed their significant inhibitive performance on carbon steel corrosion, demonstrating the protective capabilities of amine derivatives in preventing metal degradation (Gao, Liang, & Wang, 2007).

Enhanced Polymerization Catalysis

The use of water-soluble ligands in nickel(II)−methyl complexes for ethylene polymerization in aqueous systems has been explored, showing the potential of amine derivatives in facilitating the polymerization process in environmentally friendly conditions (Korthals, Göttker‐Schnetmann, & Mecking, 2007).

Analytical and Surface Modification

Research on the chemical modification of poly(methyl methacrylate) (PMMA) surfaces to yield amine-terminated surfaces demonstrates the applicability of amine derivatives in creating functionalized materials for analytical and biomedical applications (Henry, Tutt, Galloway, Davidson, McWhorter, Soper, & McCarley, 2000).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-1-(3-methylphenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-5-9(3)7-10/h4-8,11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVAKVFGEUFQCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

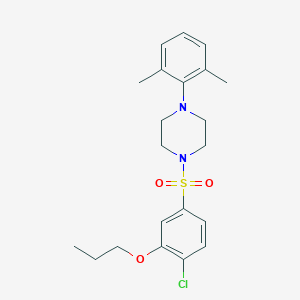

![N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2551584.png)

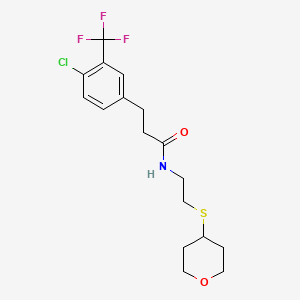

![N-(4-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2551586.png)

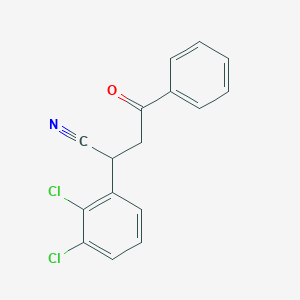

![2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2551587.png)

![N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2551589.png)

![4-fluoro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2551592.png)

![(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone](/img/structure/B2551595.png)

![N-(4-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2551599.png)

![9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551602.png)